5'-DMTr-T-Methyl phosphonamidite

Antisense Therapeutics Nuclease Stability Oligonucleotide Chemistry

Standard cyanoethyl phosphoramidites cannot produce uncharged, nuclease-resistant oligonucleotide backbones. 5'-DMTr-T-Methyl phosphonamidite (CAS 114079-04-8) is the essential monomer for incorporating methylphosphonate (MP) internucleotide linkages via solid-phase synthesis. • Produces uncharged MP backbone conferring complete nuclease resistance - oligonucleotides remain stable in serum-containing media without rapid degradation seen with phosphodiesters. • Enables chimeric oligo designs (terminal MP linkages with internal phosphodiester/2'-OMe RNA cores) to balance nuclease protection with hybridization affinity, mitigating the ΔTm of -2°C to -3°C per MP linkage. • Requires distinct deprotection conditions (ethylenediamine/ethanol) and low-water-content oxidizer; not interchangeable with standard CE phosphoramidites.

Molecular Formula C38H48N3O7P
Molecular Weight 689.8 g/mol
Cat. No. B13710525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-DMTr-T-Methyl phosphonamidite
Molecular FormulaC38H48N3O7P
Molecular Weight689.8 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C
InChIInChI=1S/C38H48N3O7P/c1-25(2)41(26(3)4)49(8)48-33-22-35(40-23-27(5)36(42)39-37(40)43)47-34(33)24-46-38(28-12-10-9-11-13-28,29-14-18-31(44-6)19-15-29)30-16-20-32(45-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33-,34+,35+,49?/m0/s1
InChIKeyVWSNRSNBUDOZEA-KBUNAWGSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-DMTr-T-Methyl Phosphonamidite Overview


5'-DMTr-T-Methyl phosphonamidite (CAS 114079-04-8) is a nucleoside phosphoramidite monomer designed for the solid-phase synthesis of oligonucleotides containing methyl phosphonate (MP) internucleotide linkages . The compound features a 5'-O-dimethoxytrityl (DMTr) protecting group for controlled chain elongation and a methyl group directly bonded to the phosphorus atom, which replaces the standard cyanoethyl (CE) protecting group found in conventional DNA synthesis [1]. Upon incorporation and deprotection, the resulting MP linkage is uncharged and confers distinct biochemical properties compared to the native phosphodiester backbone .

Why Generic Phosphoramidites Fall Short


The methyl phosphonate (MP) linkage produced by this monomer is structurally and functionally distinct from both natural phosphodiester linkages and other common backbone modifications like phosphorothioate (PS) [1]. Attempting to substitute a standard cyanoethyl (CE) phosphoramidite for a methyl phosphonamidite will result in an oligonucleotide with a completely different backbone chemistry, abolishing the uncharged nature and nuclease resistance that define the MP class . Furthermore, methyl phosphonamidites are not interchangeable even with other alkyl phosphonamidites due to differences in steric bulk and hydrophobicity, which directly impact coupling efficiency and the biophysical properties of the final oligonucleotide . The use of this specific monomer requires distinct deprotection conditions (e.g., ethylenediamine/ethanol) and a low-water-content oxidizer to prevent linkage degradation, procedures not compatible with standard CE phosphoramidite synthesis .

Comparative Evidence Guide


Nuclease Resistance Profile

Oligonucleotides synthesized with 5'-DMTr-T-Methyl phosphonamidite and its cognate methyl phosphonamidite monomers produce a methyl phosphonate (MP) backbone. Unlike the native phosphodiester linkage, the MP linkage is completely resistant to hydrolysis by both exo- and endonucleases . In comparative studies, a single MP linkage at the 3'-end of an oligo-2'-O-methylribonucleotide is sufficient to prevent degradation by the 3'-exonuclease activity found in mammalian serum, whereas unmodified oligonucleotides are rapidly degraded [1].

Antisense Therapeutics Nuclease Stability Oligonucleotide Chemistry

Cloning Efficiency vs. Cyanoethyl Phosphoramidites

A direct head-to-head comparison evaluated the cloning efficiency of long oligodeoxyribonucleotides (50-120 bases) synthesized using either N,N-dialkylmethylphosphoramidites (methyl phosphorus protection) or N,N-diisopropylcyanoethyl-phosphoramidites (cyanoethyl phosphorus protection) [1]. The study found that large fragments synthesized with methyl phosphonamidites exhibited considerably lower cloning efficiencies than biological DNA, attributed to as much as 30% conversion of thymidine to 3-methylthymidine during synthesis [2]. In contrast, fragments produced with cyanoethyl protection showed cloning efficiencies indistinguishable from biological DNA and no detectable thymidine methylation [3].

Oligonucleotide Synthesis Cloning Base Modification

In Vivo Pharmacokinetics and Biodistribution

A systematic comparative study in nude mice evaluated the pharmacokinetics and tissue distribution of a 15-mer oligonucleotide with different backbone chemistries: phosphorothioate (PS), methylphosphonate (MP), and phosphorodithioate (PS2) [1]. All three analogs were radiolabeled with carbon-14. The methylphosphonate analog demonstrated a unique biodistribution profile characterized by rapid clearance from plasma and extensive accumulation in the kidneys and liver, with lower uptake in other organs compared to the phosphorothioate [2]. This contrasts sharply with the PS analog, which exhibited prolonged plasma circulation and broader tissue distribution [3].

Pharmacokinetics Biodistribution Drug Development

Synthesis Protocol Requirements

While 5'-DMTr-T-Methyl phosphonamidite can be used on standard DNA synthesizers following conventional coupling cycles, its successful incorporation mandates specific, non-standard reagents to prevent product degradation . Methyl phosphonate linkages are base-labile, thus the standard ammonium hydroxide deprotection used for CE phosphoramidites cannot be applied; instead, a mixture of ethylenediamine in 95% ethanol (1:1 v/v) is typically used [1]. Furthermore, the oxidizer solution must have a low water content, and the capping reagent (Cap B) should contain DMAP rather than the standard N-methylimidazole to avoid linkage scission .

Oligonucleotide Synthesis Deprotection Process Optimization

Duplex Stability Impact

The replacement of a charged phosphodiester linkage with an uncharged methylphosphonate linkage has a measurable, sequence-dependent impact on duplex stability. In studies of dodecathymidine methylphosphonate, the modification caused a significant decrease in melting temperature (ΔTm/modification) of approximately -3°C for DNA:DNA duplexes [1]. The destabilization effect is slightly less pronounced in heteropolymer DNA:RNA duplexes, with a reported ΔTm/modification of -2°C [2]. For comparison, other backbone modifications like phosphorothioates also destabilize duplexes, but to a lesser and more variable degree (typically -0.5 to -1.5°C per modification) [3].

Hybridization Thermodynamics Antisense

Optimal Application Scenarios


Antisense Oligonucleotides for In Vitro Studies

This is the primary application of 5'-DMTr-T-Methyl phosphonamidite. The monomer is used to synthesize short (typically 15-25mer) antisense oligonucleotides where the uncharged, nuclease-resistant methylphosphonate backbone is essential for stability in serum-containing media . The evidence confirms that MP oligonucleotides are completely resistant to nuclease degradation, enabling prolonged activity in cell culture without the rapid degradation observed with unmodified phosphodiesters [1].

Chimeric Oligonucleotide Construction

To balance the extreme nuclease resistance of MP linkages with the superior hybridization properties of other chemistries, 5'-DMTr-T-Methyl phosphonamidite is used to create chimeric molecules . A common design incorporates one or two MP linkages at the 3'- and 5'-termini to protect against exonucleases, while the internal core is composed of phosphodiester or 2'-O-methyl RNA linkages for high RNA affinity [1]. This strategy mitigates the ΔTm of -2°C to -3°C per MP linkage while leveraging its protective benefits [2].

Liver and Kidney Targeting In Vivo

Based on the distinct biodistribution profile of MP oligonucleotides, 5'-DMTr-T-Methyl phosphonamidite is the monomer of choice for applications requiring rapid systemic clearance and selective accumulation in the liver and kidneys . This property is advantageous for antisense experiments targeting hepatic or renal gene expression, or for studying organ-specific uptake and toxicity mechanisms, as it minimizes off-target effects in other tissues compared to the more broadly distributed phosphorothioate oligonucleotides [1].

Cellular Uptake Without Transfection Reagents

The uncharged nature of the methylphosphonate backbone facilitates passive cellular uptake, a property not shared by highly charged phosphodiester or phosphorothioate oligonucleotides . 5'-DMTr-T-Methyl phosphonamidite is therefore essential for synthesizing probes to study the fundamental mechanisms of oligonucleotide internalization, endosomal escape, and intracellular trafficking without the confounding variables introduced by lipid-based or polymeric transfection agents [1].

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